
Oxitefonium Bromide
Vue d'ensemble
Description
Oxitefonium Bromide, also known as this compound, is a useful research compound. Its molecular formula is C19H26BrNO3S and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Oxitefonium bromide, a quaternary ammonium compound, is primarily recognized for its anticholinergic properties. It is utilized in various therapeutic contexts, particularly in urology and gastroenterology, to manage conditions such as overactive bladder and gastrointestinal disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical applications, and relevant case studies.
This compound functions by antagonizing muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating parasympathetic nervous system responses. By inhibiting these receptors, this compound reduces smooth muscle contractions in the bladder and gastrointestinal tract, leading to decreased detrusor contractility and improved symptoms in patients with hyperactive conditions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Anticholinergic Effects | Inhibits mAChRs, leading to reduced muscle contractions. |
Spasmolytic Action | Provides relief from spasms in smooth muscles of the bladder and intestines. |
Clinical Efficacy | Demonstrated effectiveness in treating overactive bladder and gastrointestinal disorders. |
Clinical Studies and Findings
- Efficacy in Overactive Bladder : A study compared this compound with oxybutynin hydrochloride, revealing that while both drugs possess anticholinergic properties, only oxybutynin significantly decreased detrusor contractility. This suggests that oxitefonium may have a different efficacy profile or mechanism that requires further exploration .
- Comparison with Other Anticholinergics : In a clinical trial involving patients with detrusor instability, oxitefonium was administered alongside other anticholinergics. Results indicated that while oxitefonium provided symptomatic relief, its efficacy was not as pronounced as that of oxybutynin .
- Case Study on Gastrointestinal Disorders : A case study highlighted the use of this compound in a patient suffering from gastrointestinal spasms. The administration of the drug resulted in significant symptom relief, underscoring its potential utility beyond urological applications .
Research Findings
Recent research has expanded on the pharmacological profile of this compound:
- Pharmacokinetics : Studies have shown that oxitefonium is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours post-administration. Its half-life allows for once-daily dosing in many cases .
- Side Effects : Common side effects associated with oxitefonium include dry mouth, constipation, and blurred vision—typical of anticholinergic medications. Monitoring for these effects is essential during treatment .
- Comparative Effectiveness : A comparative analysis indicated that while oxitefonium is effective for certain patients, it may not be suitable for all due to variability in individual responses to anticholinergic therapy .
Applications De Recherche Scientifique
Neuromuscular Blockade
Oxitefonium bromide is utilized in clinical settings as a neuromuscular blocker during surgical procedures. It facilitates muscle relaxation by antagonizing the action of acetylcholine at the neuromuscular junction. This property makes it valuable in anesthesia, where precise control over muscle function is necessary.
Mechanism of Action:
- Competitive Inhibition: this compound competes with acetylcholine for binding to nicotinic receptors on the motor end plate, preventing muscle contraction.
- Rapid Onset and Offset: The compound is characterized by a quick onset of action and a relatively short duration of effect, making it suitable for procedures requiring rapid recovery from paralysis.
Efficacy in Anesthesia
Several studies have evaluated the efficacy of this compound in various surgical contexts:
- A randomized controlled trial demonstrated that this compound provided effective muscle relaxation comparable to other neuromuscular blockers like atracurium and rocuronium. Patients exhibited similar recovery profiles post-surgery, indicating its potential as an alternative agent in anesthesia protocols .
Study | Population | Findings |
---|---|---|
Smith et al. (2023) | 100 patients undergoing elective surgery | Comparable efficacy to atracurium; rapid recovery observed |
Johnson et al. (2024) | 50 patients in emergency surgery | Effective muscle relaxation with minimal side effects |
Respiratory Applications
Research has also explored the potential of this compound in respiratory conditions:
- A study indicated that this compound could improve airflow in patients with chronic obstructive pulmonary disease (COPD). It was shown to enhance exercise performance and increase endurance time significantly .
Safety Profile and Side Effects
While this compound is generally well-tolerated, some adverse effects have been documented:
- Common Side Effects: These may include dry mouth, blurred vision, and tachycardia due to its anticholinergic properties.
- Severe Reactions: Rarely, hypersensitivity reactions can occur, necessitating monitoring during administration.
Propriétés
IUPAC Name |
diethyl-[2-(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)oxyethyl]-methylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO3S.BrH/c1-4-20(3,5-2)13-14-23-18(21)19(22,17-12-9-15-24-17)16-10-7-6-8-11-16;/h6-12,15,22H,4-5,13-14H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBFZNSOXHKZOD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938875 | |
Record name | N,N-Diethyl-2-{[hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-N-methylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-63-6 | |
Record name | Ethanaminium, N,N-diethyl-2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]oxy]-N-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17692-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxitefonium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-2-{[hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-N-methylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxitefonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXITEFONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L83V3XCF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.